1,5-Diphenyl-2-benzofuran
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Overview
Description
1,5-Diphenyl-2-benzofuran: is a heterocyclic organic compound that features a benzofuran core with two phenyl groups attached at the 1 and 5 positions. This compound is part of the larger benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Diphenyl-2-benzofuran can be synthesized through several methods. One common approach involves the cyclization of 2-phenylphenol with phenylacetylene in the presence of a palladium catalyst. This reaction typically requires a base such as potassium carbonate and is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1,5-Diphenyl-2-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Functionalized benzofuran derivatives.
Scientific Research Applications
1,5-Diphenyl-2-benzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development due to its pharmacological activities.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-2-benzofuran varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its anticancer activity may involve inhibition of cell proliferation and induction of apoptosis through interaction with cellular proteins .
Comparison with Similar Compounds
1,3-Diphenylisobenzofuran: Shares a similar benzofuran core but differs in the position of the phenyl groups.
2,5-Diphenyl-3,4-benzofuran: Another benzofuran derivative with different substitution patterns.
Uniqueness: 1,5-Diphenyl-2-benzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
94660-14-7 |
---|---|
Molecular Formula |
C20H14O |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
1,5-diphenyl-2-benzofuran |
InChI |
InChI=1S/C20H14O/c1-3-7-15(8-4-1)17-11-12-19-18(13-17)14-21-20(19)16-9-5-2-6-10-16/h1-14H |
InChI Key |
WENQTTANDXWQFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=COC(=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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